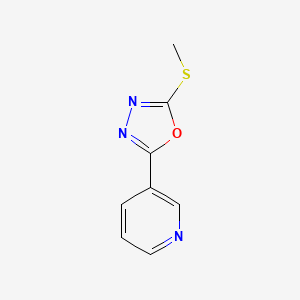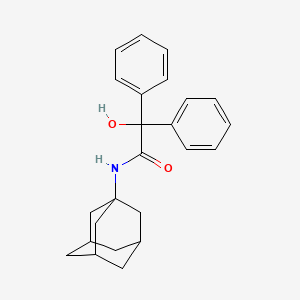![molecular formula C15H16N2O4 B7541069 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B7541069.png)
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid, also known as MPBC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPBC is a type of amino acid derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is not fully understood. However, studies have suggested that 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid may exert its antiproliferative and neuroprotective effects by modulating various signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been found to exhibit various biochemical and physiological effects. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been shown to decrease the expression of various oncogenes such as c-Myc and cyclin D1, which are involved in cell proliferation. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has also been found to increase the expression of tumor suppressor genes such as p53 and p21, which are involved in cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has several advantages and limitations for lab experiments. One of the advantages is that 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is relatively easy to synthesize and purify. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid also exhibits potent antiproliferative and neuroprotective effects, making it a potential candidate for drug discovery and neuroprotection. However, one of the limitations is that the mechanism of action of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid research. One of the directions is to further elucidate the mechanism of action of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid. This will help in optimizing its therapeutic potential and identifying potential drug targets. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid in vivo. This will help in determining the optimal dosing and administration route for 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid. Additionally, further studies are needed to determine the toxicity and safety profile of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid.
Métodos De Síntesis
The synthesis of 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid involves the reaction of 5-phenyl-1,2-oxazole-3-carboxylic acid with 3-methyl-2-aminobutanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine (TEA) or N-methylmorpholine (NMM). The reaction yields 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid, which can be purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been extensively studied for its potential applications in various fields such as drug discovery, cancer treatment, and neuroprotection. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has been found to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer cells. 3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid has also been shown to protect neurons from oxidative stress-induced cell death, making it a potential candidate for neuroprotection.
Propiedades
IUPAC Name |
3-methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9(2)13(15(19)20)16-14(18)11-8-12(21-17-11)10-6-4-3-5-7-10/h3-9,13H,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWDHBPKFHWQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=NOC(=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-chloroacetyl)amino]-3-methylbenzoate](/img/structure/B7540986.png)
![3-fluoro-N-[2-[(3-fluorobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B7541008.png)

![1-[(4,5-Dimethylthiophene-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7541021.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7541030.png)
![4-[(3-Carbamoyl-4-methylphenyl)sulfonyl-methylamino]butanoic acid](/img/structure/B7541032.png)
![3-[(2,5-Dimethylthiophene-3-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B7541033.png)
![Ethyl 1-[3-[2-cyanoethyl(methyl)amino]-3-oxopropyl]piperidine-3-carboxylate](/img/structure/B7541043.png)


![2-Hydroxy-5-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7541075.png)

![3-methyl-2-[(3-oxo-4H-1,4-benzoxazine-6-carbonyl)amino]butanoic acid](/img/structure/B7541090.png)
